tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2167831-90-3
VCID: VC7633881
InChI: InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-6-4-8(15)11(12,13)5-7-14/h4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(=O)C(CC1)(F)F
Molecular Formula: C11H17F2NO3
Molecular Weight: 249.258

tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate

CAS No.: 2167831-90-3

Cat. No.: VC7633881

Molecular Formula: C11H17F2NO3

Molecular Weight: 249.258

* For research use only. Not for human or veterinary use.

tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate - 2167831-90-3

Specification

CAS No. 2167831-90-3
Molecular Formula C11H17F2NO3
Molecular Weight 249.258
IUPAC Name tert-butyl 4,4-difluoro-5-oxoazepane-1-carboxylate
Standard InChI InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-6-4-8(15)11(12,13)5-7-14/h4-7H2,1-3H3
Standard InChI Key DURQGKASLNPXKI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(=O)C(CC1)(F)F

Introduction

tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate is a synthetic organic compound characterized by its unique chemical structure and properties. It features a seven-membered azepane ring, which is substituted with two fluorine atoms at the 4-position and a tert-butyl ester at the carboxylic acid functionality. This compound is of interest in various fields, particularly medicinal chemistry and drug development, due to its potential biological activity and distinctive chemical reactivity .

Synthesis and Production

The synthesis of tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate involves multi-step organic synthesis techniques. These methods allow for the efficient production of this compound in a laboratory setting, making it accessible for further research and applications.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly in drug development. The fluorinated structure confers unique properties that may enhance interactions within biological systems, making it valuable for scientific investigations. Techniques such as molecular docking studies, enzyme inhibition assays, and receptor binding studies are essential for understanding its potential therapeutic applications and mechanisms of action.

Comparison with Analogues

tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate shares structural similarities with other compounds but is distinct due to its dual fluorination. This feature may enhance specific interactions within biological systems compared to its analogues.

Compound NameMolecular FormulaKey Features
tert-Butyl 4-fluoro-5-oxoazepane-1-carboxylateC11H18FNO3One fluorine atom; less polar than difluorinated version
tert-Butyl 4-(trifluoromethyl)-5-oxoazepaneC11H17F3NO3Contains trifluoromethyl group; increased lipophilicity
Ethyl 4-fluoro-5-oxoazepane-1-carboxylateC11H19FNO3Ethyl group instead of tert-butyl; different steric properties

Safety and Handling

tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate is not intended for human use directly and should be handled with appropriate precautions. It is classified as a research chemical and should be stored under conditions that prevent degradation, such as freezing .

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